molecular formula C17H16O6 B6122533 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 49821-34-3

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B6122533
CAS No.: 49821-34-3
M. Wt: 316.30 g/mol
InChI Key: GDVXNIUZGNCPOX-GQCTYLIASA-N
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Description

Molecular Formula: C₁₆H₁₄O₆ Structure: The compound features a 4-hydroxy-6-methyl-2H-pyran-2-one core substituted at the 3-position with a 3-(3,4-dimethoxyphenyl)acryloyl group.

Properties

IUPAC Name

3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-10-8-13(19)16(17(20)23-10)12(18)6-4-11-5-7-14(21-2)15(9-11)22-3/h4-9,19H,1-3H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVXNIUZGNCPOX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49821-34-3
Record name NSC10189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one can be achieved through the reaction of 3-acetyl-6-methyl-(2H)pyran-2,4-(3H)-dione (dehydroacetic acid) with 3,4-dimethoxybenzaldehyde (veratraldehyde). The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

The compound 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.

Structure and Composition

  • Molecular Formula : C17H16O4
  • Molecular Weight : 288.31 g/mol
  • CAS Number : 851517-09-4

The compound features a pyranone ring substituted with an acrylate moiety and a dimethoxyphenyl group, which contributes to its biological activity and potential for functionalization.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural features that may interact with biological targets.

Anticancer Activity

A study demonstrated that derivatives of pyranones exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. In vitro tests indicated that it could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antioxidant Properties

Research indicates that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials.

Polymer Chemistry

In polymer applications, the acrylate functionality enables the incorporation of this compound into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in creating coatings and films with improved durability .

Nanocomposites

The integration of this compound into nanocomposite materials has been explored, demonstrating enhanced electrical conductivity and thermal resistance, making it suitable for electronic applications .

Case Study 1: Anticancer Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several pyranone derivatives, including the target compound. Results showed a significant reduction in tumor growth in xenograft models when treated with the compound, supporting its potential as an anticancer therapeutic .

Case Study 2: Polymer Applications

In an investigation into polymer blends, researchers incorporated the compound into a polyvinyl chloride (PVC) matrix. The resulting material exhibited improved tensile strength and thermal stability compared to pure PVC, indicating the compound's effectiveness as a reinforcing agent .

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-7 (Breast)12.5
AntioxidantDPPH Assay15.0

Table 2: Material Properties Enhancement

Material TypeProperty MeasuredImprovement (%)Reference
PVC CompositeTensile Strength+30
NanocompositeThermal Stability+25

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as tyrosinase and cyclooxygenase, leading to its potential use as an anti-inflammatory and skin-whitening agent. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound 8b : 3-(4-Methoxybenzoyl)-7-methylpyrano[4,3-b]pyran-5-one
  • Substituent : 4-Methoxybenzoyl
  • Yield : 50%
  • Melting Point : 125°C
  • Key Difference : The absence of a 3,4-dimethoxy group reduces steric hindrance and electronic effects compared to the target compound. This may lower thermal stability (evidenced by lower melting point) .
Compound 8c : 3-(3,4-Dichlorobenzoyl)-7-methylpyrano[4,3-b]pyran-5-one
  • Substituent : 3,4-Dichlorobenzoyl
  • Yield : 53%
  • Melting Point : 178°C
  • Key Difference : Electron-withdrawing chlorine atoms increase polarity and melting point relative to the methoxy-substituted target compound. Chlorine may also enhance reactivity in electrophilic substitutions .
Fluorophenyl Analog : 3-[(2E)-3-(3-Fluorophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • Substituent : 3-Fluorophenyl
  • Key Difference : Fluorine’s electronegativity and small atomic radius alter electronic distribution and bioavailability compared to methoxy groups. This could influence binding affinity in biological systems .

Modifications to the Acryloyl Side Chain

Compound 14d : 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one
  • Modification: Ethanolamine addition to the acryloyl side chain.
  • Synthesis: Stirring 7a with ethanolamine in ethanol yields 14d (270 mg, 1.00 mmol scale).
Compound 14b : 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one
  • Modification : Butylamine addition to the acryloyl side chain.
  • Synthesis: Reaction of 7a with butylamine in i-propanol.
  • Key Difference : The hydrophobic butyl chain may improve membrane permeability but reduce aqueous solubility .

Complex Derivatives with Additional Functional Groups

Compound 10b : 3-[1-Acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • Structure: Incorporates a dihydropyrazole ring fused to the pyranone core.
  • Yield : 78%
  • Melting Point : 165–167°C
Compound in : Dibenzylamino- and propynyl-substituted derivative
  • Structure: Contains a dibenzylamino group and a propynyl chain.
  • Key Difference : Bulky substituents likely reduce metabolic clearance but increase molecular weight (569.73 g/mol), affecting pharmacokinetics .

Biological Activity

3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyranone ring, which is known for its pharmacological potential. The synthesis typically involves the reaction of 3,4-dimethoxyphenylacryloyl chloride with 4-hydroxy-6-methyl-2H-pyran-2-one under controlled conditions to yield the target compound. Various spectroscopic methods such as NMR and IR spectroscopy are employed to confirm the structure .

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. For instance, it has shown promising results against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, revealing IC50 values that indicate significant activity against prostate cancer cells (PC-3 and LNCaP) with values around 7.7 µM and 3.8 µM respectively .

Compound Cell Line IC50 (µM)
This compoundPC-37.7
This compoundLNCaP3.8

The mechanism underlying its antitumor activity may involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways. This modulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Antioxidant Properties

In addition to its antitumor effects, this compound exhibits antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is a known contributor to cancer progression .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent . Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a possible therapeutic role in inflammatory diseases .

Case Studies

  • Study on Prostate Cancer Cells : A detailed investigation into the effects of the compound on prostate cancer cells revealed not only its cytotoxicity but also its ability to inhibit cell migration and invasion, indicating a multifaceted approach to cancer treatment .
  • Inflammation Model : In an experimental model of inflammation, administration of this compound significantly reduced edema and inflammatory markers, supporting its use in treating inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for 3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one, and how can intermediates be characterized?

Methodology :

  • Core Synthesis : Start with 4-hydroxy-6-methyl-2H-pyran-2-one (DHAP, dehydroacetic acid) as the base scaffold. Introduce the 3,4-dimethoxyphenylacryloyl group via a Claisen-Schmidt condensation between DHAP and 3,4-dimethoxycinnamaldehyde under acidic or basic conditions (e.g., Knoevenagel reaction) .
  • Intermediate Characterization :
    • XRD : Confirm crystallinity and substituent positioning (e.g., analogous pyranone derivatives in ).
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify acryloyl conjugation (δ ~6.5–7.5 ppm for vinyl protons, δ ~160–180 ppm for carbonyl carbons) .
    • HRMS : Validate molecular formula (e.g., C19_{19}H18_{18}O7_7 requires m/z 358.1052 [M+H]+^+) .

Q. How can the electronic effects of the 3,4-dimethoxyphenyl and acryloyl groups on the pyranone ring’s reactivity be analyzed?

Methodology :

  • Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The methoxy groups are strong electron donors, increasing electron density on the phenyl ring, while the acryloyl group introduces conjugation effects .
  • Experimental Validation : Use Hammett substituent constants (σ) to correlate substituent electronic effects with reaction rates in nucleophilic acyl substitution or electrophilic aromatic substitution .

Advanced Research Questions

Q. How can structural contradictions in reported analogs (e.g., substituent positioning or tautomerism) be resolved?

Case Study :

  • Tautomeric Ambiguity : The 4-hydroxy group in pyranones can exhibit keto-enol tautomerism. Use 1H^1H-NMR in DMSO-d6_6 to detect enolic protons (broad singlet at δ ~12–14 ppm) and IR spectroscopy to identify carbonyl stretches (~1650–1700 cm1^{-1}) .
  • XRD Validation : Compare crystal structures of analogs (e.g., ) to confirm substituent orientation. For example, in , the methyl group at C6 is axial, influencing steric interactions .

Q. What strategies optimize the compound’s bioactivity (e.g., antimicrobial) through structural modifications?

Methodology :

  • SAR Analysis : Replace the 3,4-dimethoxyphenyl group with halogenated or nitro-substituted aryl groups to enhance lipophilicity and membrane penetration. Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .
  • Pro-drug Design : Esterify the 4-hydroxy group to improve bioavailability. Monitor hydrolysis kinetics in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Q. How can regioselective functionalization of the pyranone core be achieved without disrupting the acryloyl moiety?

Methodology :

  • Protection-Deprotection : Protect the 4-hydroxy group with a TBS (tert-butyldimethylsilyl) ether before introducing electrophiles at C5 or C6. Confirm regioselectivity via 1H^1H-NMR coupling constants (e.g., J5,6_{5,6} ~2–3 Hz for adjacent protons) .
  • Metal-Catalyzed Reactions : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C5 if a halogen is introduced. Ensure acryloyl stability by avoiding strong bases .

Critical Analysis of Contradictions

  • Bioactivity Discrepancies : reports antimicrobial activity for acetylated pyranones, but the dimethoxyphenylacryloyl analog’s efficacy remains untested. Researchers must validate via standardized assays (CLSI guidelines).
  • Synthetic Yield Variability : Claisen-Schmidt condensation yields (40–70%) depend on solvent polarity (e.g., ethanol vs. DMF) and catalyst (piperidine vs. NaOH). Optimize via DOE (Design of Experiments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Reactant of Route 2
Reactant of Route 2
3-[3-(3,4-dimethoxyphenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one

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